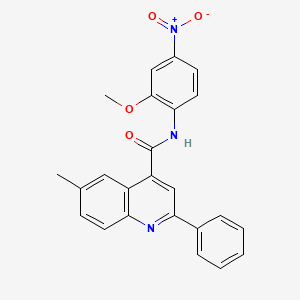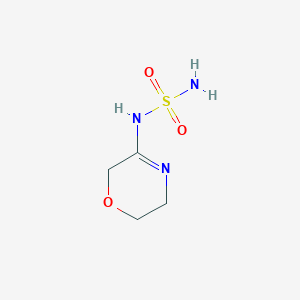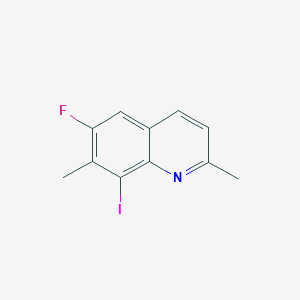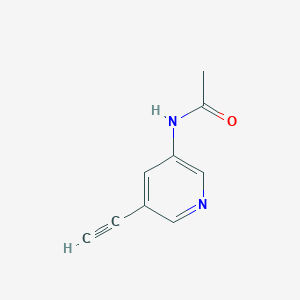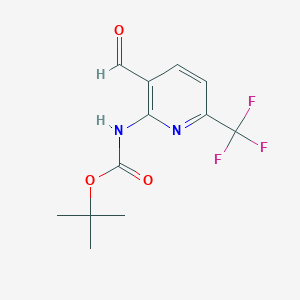
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3 It is a derivative of benzaldehyde, featuring a chloro and fluoro substituent on the benzyl group, and a methoxy group on the benzaldehyde ring
Métodos De Preparación
The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl alcohol and 5-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 2-chloro-6-fluorobenzyl alcohol is reacted with 5-methoxybenzaldehyde in the presence of a base to form the desired product through an etherification reaction.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde can be compared with similar compounds such as:
2-((2-Chloro-6-fluorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group.
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde: This compound has a methoxy group at a different position on the benzaldehyde ring.
2-Chloro-6-fluorobenzaldehyde: This compound lacks the benzyl ether linkage and methoxy group.
Propiedades
Fórmula molecular |
C15H12ClFO3 |
|---|---|
Peso molecular |
294.70 g/mol |
Nombre IUPAC |
2-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12ClFO3/c1-19-11-5-6-15(10(7-11)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
Clave InChI |
UIYNCQBZAPMIIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)

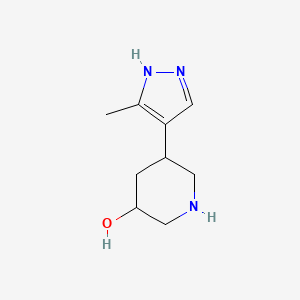
![5-Ethynyl-2-azabicyclo[4.1.0]heptane](/img/structure/B15227906.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B15227908.png)
![N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)
